Ethyl 2-iodo-5-methoxybenzoate
Overview
Description
Ethyl 2-iodo-5-methoxybenzoate is an organic compound with the molecular formula C10H11IO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and methoxy groups. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-iodo-5-methoxybenzoate can be synthesized through several methods. One common approach involves the iodination of ethyl 5-methoxybenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-iodo-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of ethyl 2-amino-5-methoxybenzoate or ethyl 2-thio-5-methoxybenzoate.
Oxidation: Formation of 2-iodo-5-methoxybenzoic acid.
Reduction: Formation of 2-iodo-5-methoxybenzyl alcohol.
Scientific Research Applications
Ethyl 2-iodo-5-methoxybenzoate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its iodine atom makes it a useful intermediate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential in developing new drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of ethyl 2-iodo-5-methoxybenzoate depends on its application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can participate in various substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Ethyl 2-iodo-5-methoxybenzoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group. It has similar reactivity and applications.
Ethyl 2-bromo-5-methoxybenzoate: The bromine atom can be used in similar substitution and coupling reactions, but iodine is generally more reactive.
Ethyl 2-iodo-4-methoxybenzoate: The position of the methoxy group is different, which can affect the compound’s reactivity and the types of reactions it undergoes.
This compound is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
ethyl 2-iodo-5-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUXIBYOAQNUIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743853 | |
Record name | Ethyl 2-iodo-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104807-65-0 | |
Record name | Ethyl 2-iodo-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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